molecular formula C16H23NO4 B7961908 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate

Cat. No.: B7961908
M. Wt: 293.36 g/mol
InChI Key: GJNSSYXUZHEPLP-ZDUSSCGKSA-N
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Description

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate is a compound that belongs to the class of organic compounds known as esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the molecule. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate typically involves the protection of the amino group of an amino acid derivative with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the synthesis of Boc-protected amino acid derivatives can be optimized using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability . The use of flow microreactors allows for the continuous production of the compound, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid derivative.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Hydrolysis: Free amino acid derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding alcohol.

Scientific Research Applications

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:

    Peptide Synthesis: The Boc group is commonly used as a protecting group in the synthesis of peptides.

    Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Bioconjugation: It is used in the preparation of bioconjugates, where the Boc-protected amino group can be selectively deprotected and conjugated to biomolecules.

Mechanism of Action

The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-phenylbutanoate: Similar to the Boc-protected compound but uses a benzyloxycarbonyl (Cbz) protecting group.

    Methyl (2S)-2-{[(9-fluorenylmethoxy)carbonyl]amino}-4-phenylbutanoate: Uses a fluorenylmethoxycarbonyl (Fmoc) protecting group.

Uniqueness

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate is unique due to the stability and ease of removal of the Boc protecting group. The Boc group can be removed under mild acidic conditions, making it suitable for use in multi-step synthetic processes where other protecting groups might be too labile or difficult to remove .

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-13(14(18)20-4)11-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNSSYXUZHEPLP-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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